4-(3-Cyanophenyl)-2-methyl-1-butene
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Overview
Description
4-(3-Cyanophenyl)-2-methyl-1-butene is an organic compound characterized by a butene backbone with a cyanophenyl group attached at the fourth position and a methyl group at the second position
Scientific Research Applications
4-(3-Cyanophenyl)-2-methyl-1-butene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development and the design of novel pharmaceuticals, often involves this compound.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanophenyl)-2-methyl-1-butene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzaldehyde and 2-methyl-1-butene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel-based catalysts.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyanophenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Mechanism of Action
The mechanism by which 4-(3-Cyanophenyl)-2-methyl-1-butene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The cyanophenyl group plays a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyanophenyl)-2-methyl-1-butane: Similar structure but with a saturated butane backbone.
4-(3-Cyanophenyl)-2-methyl-1-pentene: Similar structure with an extended carbon chain.
4-(3-Cyanophenyl)-2-methyl-1-propene: Similar structure with a shorter carbon chain.
Uniqueness
4-(3-Cyanophenyl)-2-methyl-1-butene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(3-methylbut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXUVSZVSWWVGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535473 |
Source
|
Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90433-28-6 |
Source
|
Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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